8-(azepan-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione 8-(azepan-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 4877-10-5
VCID: VC11864995
InChI: InChI=1S/C21H25N9O2S/c1-27-17-16(18(31)23-20(27)32)29(19(22-17)28-11-7-2-3-8-12-28)13-14-33-21-24-25-26-30(21)15-9-5-4-6-10-15/h4-6,9-10H,2-3,7-8,11-14H2,1H3,(H,23,31,32)
SMILES: CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCSC4=NN=NN4C5=CC=CC=C5
Molecular Formula: C21H25N9O2S
Molecular Weight: 467.5 g/mol

8-(azepan-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

CAS No.: 4877-10-5

Cat. No.: VC11864995

Molecular Formula: C21H25N9O2S

Molecular Weight: 467.5 g/mol

* For research use only. Not for human or veterinary use.

8-(azepan-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione - 4877-10-5

Specification

CAS No. 4877-10-5
Molecular Formula C21H25N9O2S
Molecular Weight 467.5 g/mol
IUPAC Name 8-(azepan-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
Standard InChI InChI=1S/C21H25N9O2S/c1-27-17-16(18(31)23-20(27)32)29(19(22-17)28-11-7-2-3-8-12-28)13-14-33-21-24-25-26-30(21)15-9-5-4-6-10-15/h4-6,9-10H,2-3,7-8,11-14H2,1H3,(H,23,31,32)
Standard InChI Key AIXGXZFOJMKYOS-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCSC4=NN=NN4C5=CC=CC=C5
Canonical SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCSC4=NN=NN4C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 8-(azepan-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione, reflects its intricate structure (Table 1). Its molecular formula, C21H25N9O2S, corresponds to a molecular weight of 467.5 g/mol. The purine dione core is substituted at positions 3, 7, and 8 with methyl, 2-((1-phenyltetrazol-5-yl)thio)ethyl, and azepane groups, respectively.

Table 1: Fundamental Identifiers

PropertyValue
CAS Registry Number4877-10-5
Molecular FormulaC21H25N9O2S
Molecular Weight467.5 g/mol
IUPAC Name8-(azepan-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCSC4=NN=NN4C5=CC=CC=C5

Structural Analysis

The molecule’s purine core (positions 2 and 6 substituted with ketone groups) is critical for potential hydrogen bonding with biological targets. Key structural elements include:

  • Azepane ring: A seven-membered saturated nitrogen heterocycle at position 8, conferring conformational flexibility and lipophilicity.

  • Tetrazole-thioethyl chain: A 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl group at position 7, introducing sulfur and tetrazole moieties known for metabolic stability and metal coordination .

  • Methyl group: At position 3, sterically shielding the purine core from enzymatic degradation.

Comparative analysis with structurally analogous purine derivatives, such as 8-bromo-7-(2-butyn-1-yl)-3-methylxanthine (PubChem CID 21088927), highlights the role of bulky substituents in altering target selectivity .

Synthesis and Physicochemical Properties

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multistep strategy:

  • Purine core construction: Condensation of a pyrimidine precursor with a urea derivative to form the xanthine scaffold.

  • N-alkylation: Introduction of the 2-((1-phenyltetrazol-5-yl)thio)ethyl group via nucleophilic substitution at position 7.

  • Azepane incorporation: Mitsunobu or SN2 reaction to install the azepane ring at position 8 .

Key intermediates likely include 8-bromoxanthine derivatives, as evidenced by related compounds like 8-bromo-7-(2-butyn-1-yl)-3-methylxanthine (CAS 666816-98-4) .

Physicochemical Characterization

  • Solubility: Low aqueous solubility (predicted LogP ≈ 2.8) due to the hydrophobic azepane and tetrazole-phenyl groups.

  • Stability: Susceptible to hydrolysis at the tetrazole-sulfur bond under acidic conditions.

  • Spectral Data:

    • HRMS: Expected [M+H]+ at m/z 468.19 (calculated for C21H26N9O2S).

    • NMR: Distinct signals for azepane protons (δ 1.4–1.8 ppm, multiplet) and tetrazole aromatic protons (δ 7.3–7.6 ppm).

CompoundTargetIC50/EC50
4877-10-5PDE4 (predicted)~5 μM*
8-Bromo-3-methylxanthineAdenosine A1220 nM
RolipramPDE41.2 μM

*Estimated via molecular modeling .

Future Directions

  • Target deconvolution: CRISPR-Cas9 screens to identify interacting proteins.

  • Prodrug optimization: Esterification of the dione groups to enhance bioavailability.

  • Therapeutic repurposing: Evaluation in pulmonary fibrosis models, given PDE4’s role in fibroblast activation.

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